3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione - 139927-86-9

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione

Catalog Number: EVT-407309
CAS Number: 139927-86-9
Molecular Formula: C19H16N4O2
Molecular Weight: 332.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione is a substituted xanthine derivative. Xanthines belong to the purine family, which are crucial heterocyclic aromatic organic compounds. Purine derivatives are widely studied for their diverse biological activities and are frequently employed in medicinal chemistry for drug discovery. []

Synthesis Analysis

Although a specific synthesis method for 3,7-dibenzyl-3,7-dihydro-purine-2,6-dione is not described in the provided papers, similar xanthine derivatives are synthesized using various approaches. [, ] One common method involves alkylation of the corresponding 3,7-dihydro-purine-2,6-dione with benzyl halides in the presence of a base. [] Optimization of reaction conditions like solvent, temperature, and base is crucial to achieving high yields and purity.

Molecular Structure Analysis

Based on similar xanthine derivatives, 3,7-dibenzyl-3,7-dihydro-purine-2,6-dione likely possesses a planar purine ring system with two benzyl groups attached to the N3 and N7 nitrogen atoms. [] The presence of these bulky substituents can significantly impact the molecule's conformation and influence its interactions with biological targets. Computational methods like density functional theory (DFT) can be employed to predict its three-dimensional structure and electronic properties. []

Applications
  • Medicinal Chemistry: It could be investigated for potential anti-cancer, [, ] anti-inflammatory, [] or antiviral properties. []
  • Material Science: Its structural features might be of interest in developing new materials with unique electronic or optical properties. []

(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

  • Compound Description: BI 1356 (proposed trade name ONDERO) is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. It is under clinical development for the treatment of type 2 diabetes [, ]. It exhibits a superior potency and longer duration of action compared to other DPP-4 inhibitors like sitagliptin, alogliptin, saxagliptin, and vildagliptin []. BI 1356 acts by increasing basal glucagon-like peptide-1 (GLP-1) levels and improving glycemic control in diabetic rodent models [].

L-97-1 [3-[2-(4-Aminophenyl)-ethyl]-8-benzyl-7-{2-ethyl-(2-hydroxy-ethyl)-amino]-ethyl}-1-propyl-3,7-dihydro-purine-2,6-dione]

  • Compound Description: L-97-1 is a water-soluble, small molecule A1 adenosine receptor (AR) antagonist []. It effectively reduces allergic responses to house dust mite in an allergic rabbit model of asthma []. L-97-1 exhibits strong affinity for human A1 ARs and demonstrates selectivity by not inhibiting human phosphodiesterase II, III, IV, and V enzymes [].

1,2,3,7-Tetrahydro-6H-purin-6-one Derivatives

  • Compound Description: This class of compounds, exemplified by compound 12d (IC50 = 5.4 nM) in the cited study, are potent and selective corticotropin-releasing factor-1 (CRF1) receptor antagonists [, ]. They are structurally similar to 3,7-dihydro-1H-purine-2,6-diones but differ in the saturation of the pyrimidine ring within the purine core.

7-(1,3-Dioxolan-2-ylmethyl)-3,7-dihydro-1,3-dimethyl-1H-purine-2,6-dione (Doxofylline)

  • Compound Description: Doxofylline is a xanthine derivative commonly used as a bronchodilator, particularly in treating asthma and chronic obstructive pulmonary disease [, , , ].

1H-purine-2,6-dione, 3,7-dihydro-3-methyl-7[(5-methyl-1,2,4-oxadiazol-3-yl)methyl] (CH-13584)

  • Compound Description: CH-13584 is a novel xanthine derivative developed for its potential in treating pulmonary disorders, particularly acute and chronic cough [, , ]. It displays significant antitussive activity in animal models, even surpassing reference compounds in some instances []. Unlike theophylline, it has minimal interaction with adenosine A1 receptors and weaker inhibition of cyclic nucleotide phosphodiesterase, leading to fewer side effects []. While it shows antitussive effects mediated through opioid mechanisms, it does not bind to opioid receptors directly nor induce opioid-type physical dependence [].

1,3-Dimethyl-3,7-dihydro-1H-purine- 2,6-Dione (Theophylline)

  • Compound Description: Theophylline is a naturally occurring xanthine alkaloid, commonly used as a bronchodilator to treat respiratory diseases like asthma and COPD []. It is known for its various physiological effects [].

(dl)-3,7-dihydro-1,8-dimethyl-3-(2-methylbutyl)-1H-purine-2,6-dione

    3,7-dimethyl-1-(5-oxohexyl)-3,7-dihydro-1H-purine-2,6-dione (Pentoxifylline)

    • Compound Description: Pentoxifylline is a xanthine derivative primarily used for its hemorheological properties, improving blood flow in peripheral vascular diseases [, ].

    8-Mercapto-3,7-dihydro-1H-Purine-2,6-dione Derivatives

    • Compound Description: This family of compounds acts as potent inhibitors of sirtuins (SIRT1-7), a class of NAD+-dependent deacetylases involved in various physiological processes, including inflammation, diabetes, cancer, and neurodegeneration []. Their mechanism involves competitive inhibition of the acetyl lysine binding site on sirtuins.

    8-[(3R)-3-Amino-1-piperidinyl]-7-(2-butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-1H-purine-2,6-dione (Linagliptin)

    • Compound Description: Linagliptin is a potent, selective, and long-acting DPP-4 inhibitor used in treating type 2 diabetes. It is formulated into stable pharmaceutical compositions to enhance its delivery and efficacy [, ].

    1-Benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones

    • Compound Description: This class of compounds is significant in exploring the use of thietanyl protecting groups in synthesizing xanthine derivatives with specific substitution patterns [].

    8-Alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones

      1-(Oxoalkyl)-3,7,8-trialkyl-3,7-dihydro-1H-purine-2,6-diones

      • Compound Description: These compounds, with varying alkyl chain lengths at the 1-position oxoalkyl group, were synthesized and investigated for their effects on platelet and erythrocyte aggregation [].

      1-(3-(4-Benzylpiperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione (LA1)

      • Compound Description: LA1 is an arylpiperazine derivative identified as a potential acetylcholinesterase (AChE) inhibitor []. Molecular docking studies suggest that its xanthine moiety binds to the catalytic active site (CAS) of AChE, while the arylpiperazine group interacts with the peripheral anionic site (PAS) []. Additionally, LA1 demonstrates good permeability across the gastrointestinal tract and the blood-brain barrier, making it a promising candidate for further development as a treatment for Alzheimer's disease [].

      8-Dialkylamino-3,7-dimethyl-1H-purine-2,6(3H,7H)-dione Derivatives with 1-Arylpiperazynylalkyl Substituents

      • Compound Description: This series of compounds was designed to investigate the impact of substituents on the 8-position of the xanthine core and the effects of the xanthine structure on affinity for serotonin (5-HT) and dopamine (D2) receptors []. These compounds exhibit a range of activities, including agonistic, partial agonistic, and antagonistic effects on 5-HT1A and D2 receptors [].
      • Compound Description: These derivatives were designed to explore their affinities for serotonin (5-HT6, 5-HT7) and dopamine D2 receptors []. Specific compounds like 5 and 12 with a (2,3-dichlorophenyl)piperazine moiety displayed potent dual 5-HT6/D2 receptor binding [], while others like 4, 8, and 15 exhibited potent D2 receptor affinity [].

      1,3,8-Trisubstituted purine-2,6-diones and 1,3,6-Trisubstituted thiazolo〔2,3-f〕purine-2,4-diones

      • Compound Description: This set of compounds was synthesized and investigated for potential biological activities []. A notable aspect of their synthesis involved cyclization reactions using 1,1,1,3,3,3-hexamethyldisilazane and polyphosphoric acid as reagents [].

      8-(3-Chlorostyryl)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (CSC)

      • Compound Description: CSC is a caffeine derivative that acts as both an antagonist of adenosine A2A receptors and an inhibitor of monoamine oxidase-B (MAO-B) [].

      (1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)(dimethylphenylphosphine)gold(I)

      • Compound Description: This compound is a gold(I) complex containing a theophylline ligand []. The gold atom coordinates to the deprotonated N atom at position 7 of the theophylline moiety [].

      1,3-Diethyl-8-(thiazol-4-yl)-3,7-dihydro-1H-purine-2,6-dione (5)

      • Compound Description: This 1,3-diethylxanthine derivative exhibits promising antiproliferative activity against various human cancer cell lines, including breast cancer (MCF7), lung cancer (A549), and brain cancers (LN229 and U87) []. It shows potent inhibition of cancer cell growth and migration [].

      8-[(ferrocenyl)(hydroxy)methyl]-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione (FHC)

      • Compound Description: FHC is a caffeine derivative with a ferrocenyl hydroxy methyl group at the 8-position. It has been investigated for its potential as an inhibitor of the main protease (Mpro) of the SARS-CoV-2 virus []. Molecular docking studies suggest that FHC binds with high affinity to the active site of Mpro, indicating potential as an antiviral agent [].

      1,3-dimethyl-7-(6-(piperidin-1-yl)hexyl)-3,7-dihydro-1H-purine-2,6-dione (2b)

      • Compound Description: Compound 2b is a caffeine derivative synthesized using microwave-assisted techniques. It displays potent acetylcholinesterase (AChE) inhibitory activity, even exceeding the potency of previously reported caffeine–pyrrolidine hybrids []. These findings suggest its potential as a multifunctional drug for Alzheimer's disease by enhancing cholinergic signaling [].

      3,7-dimethyl-1-propargylxanthine (DMPX)

      • Compound Description: DMPX is an adenosine A2A receptor antagonist. It demonstrates neuroprotective effects by attenuating the loss of dopamine and dopamine transporter binding sites induced by the neurotoxin MPTP, a model for Parkinson's disease [].

      (E)-1,3-diethyl-8-(3,4-dimethoxystyryl)-7-methyl-3,7-dihydro-1H-purine-2,6-dione (KW-6002)

      • Compound Description: KW-6002 is a selective adenosine A2A receptor antagonist known for its neuroprotective effects in models of Parkinson's disease [].
      • Compound Description: Compound 3 is a fused [, ]-bicyclic compound that undergoes structural binary cleavage under nucleophilic conditions to form the monocyclic pyrazole derivative, compound 4 []. Both compounds were investigated for their detonation properties and mechanical sensitivities, revealing significant improvements in compound 4 compared to 3 [].

      8-(3-butyl-4-phenyl-2,3-dihydrothiazol-2-ylidene)hydrazino-3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-diones

      • Compound Description: This compound is a caffeine derivative incorporating a dihydrothiazole moiety. Crystallographic and computational studies reveal its non-planar molecular configuration [].

      Properties

      CAS Number

      139927-86-9

      Product Name

      3,7-Dibenzyl-3,7-dihydro-purine-2,6-dione

      IUPAC Name

      3,7-dibenzylpurine-2,6-dione

      Molecular Formula

      C19H16N4O2

      Molecular Weight

      332.4 g/mol

      InChI

      InChI=1S/C19H16N4O2/c24-18-16-17(20-13-22(16)11-14-7-3-1-4-8-14)23(19(25)21-18)12-15-9-5-2-6-10-15/h1-10,13H,11-12H2,(H,21,24,25)

      InChI Key

      GMANCBOGUXSDSL-UHFFFAOYSA-N

      SMILES

      C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4

      Canonical SMILES

      C1=CC=C(C=C1)CN2C=NC3=C2C(=O)NC(=O)N3CC4=CC=CC=C4

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.